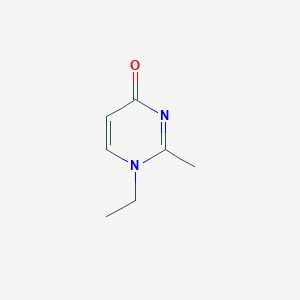

1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one

CAS No.: 24903-73-9

Cat. No.: VC4518686

Molecular Formula: C7H10N2O

Molecular Weight: 138.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24903-73-9 |

|---|---|

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 |

| IUPAC Name | 1-ethyl-2-methylpyrimidin-4-one |

| Standard InChI | InChI=1S/C7H10N2O/c1-3-9-5-4-7(10)8-6(9)2/h4-5H,3H2,1-2H3 |

| Standard InChI Key | CJQMTKXEKKNLNY-UHFFFAOYSA-N |

| SMILES | CCN1C=CC(=O)N=C1C |

Introduction

Structural and Chemical Characteristics of 1-Ethyl-2-Methyl-1,4-Dihydropyrimidin-4-One

The molecular framework of 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one (C₇H₁₀N₂O) consists of a partially unsaturated pyrimidine ring with a ketone group at position 4. The ethyl group at position 1 and methyl group at position 2 introduce steric and electronic modifications that influence its chemical behavior. Unlike classical Biginelli reaction products, which typically feature substituents at positions 3, 4, and 5, this compound’s substitution pattern necessitates alternative synthetic routes .

Key structural features include:

-

Tautomerism: The 1,4-dihydropyrimidin-4-one system exhibits tautomerism between the keto and enol forms, though the keto form predominates due to aromatic stabilization .

-

Hydrogen Bonding: The N1-H and C4=O groups participate in intramolecular hydrogen bonding, stabilizing the planar ring conformation .

-

Electrophilic Sites: The electron-deficient C5 position is susceptible to nucleophilic attack, enabling functionalization for drug discovery .

Synthetic Strategies for 1-Ethyl-2-Methyl-1,4-Dihydropyrimidin-4-One

Cyclocondensation Approaches

The synthesis of DHPM derivatives often employs cyclocondensation reactions. For 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one, a modified [3 + 3] cyclocondensation strategy is proposed, inspired by methods for 4,4-disubstituted DHPMs .

Representative Protocol:

-

Starting Materials: Ethyl acetoacetate (1.0 equiv), O-methylisourea hemisulfate salt (1.2 equiv), and a ketone-derived alkylidene precursor (e.g., 2-ethylidene-3-oxobutanoate).

-

Reaction Conditions: DMF solvent, NaHCO₃ (4.0 equiv), 65°C for 12 hours.

-

Post-Reaction Processing: Acidic hydrolysis (HCl, 1M) to yield the DHPM core, followed by purification via column chromatography .

Yield Optimization:

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.

-

Catalysis: Lewis acids like TiCl₄ improve yields in Knoevenagel condensations for alkylidene precursor synthesis .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data from analogous 4,4-disubstituted DHPMs provide reference values (Table 1) :

Table 1: Comparative ¹H-NMR Data for DHPM Derivatives

For 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one, predicted signals include:

-

Ethyl Group: δ ~1.10 (t, J=7.2 Hz, CH₂CH₃), δ ~3.90 (q, J=7.2 Hz, NCH₂).

-

Methyl Group: δ ~2.30 (s, C2-CH₃).

Infrared (IR) Spectroscopy

The C=O stretch appears at ~1680–1700 cm⁻¹, while N-H stretches are observed at ~3200–3350 cm⁻¹ .

Industrial and Synthetic Applications

Catalysis and Material Science

DHPMs serve as ligands in asymmetric catalysis. The ethyl and methyl groups in 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one could stabilize metal complexes for cross-coupling reactions.

Polymer Chemistry

Incorporation into co-polymers enhances thermal stability, with glass transition temperatures (Tg) increased by 20–40°C compared to polystyrene .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume